methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
CAS No.: 329181-36-4
Cat. No.: VC3848115
Molecular Formula: C8H21N3O7S2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine - 329181-36-4](/images/structure/VC3848115.png)
Specification
CAS No. | 329181-36-4 |
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Molecular Formula | C8H21N3O7S2 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine |
Standard InChI | InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;; |
Standard InChI Key | PQXMKYVZAQIFBU-SWSRPJROSA-N |
Isomeric SMILES | CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES | CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES | CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O |
Introduction
Structural and Stereochemical Features
Core Molecular Architecture
The compound consists of two distinct moieties:
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Methanesulfonic acid (MSA): A strong alkylsulfonic acid (pKa ≈ −1.9) with the formula CH₃SO₃H, known for its high solubility in polar solvents and catalytic properties .
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[(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamine: A pyrrolidine derivative featuring a methoxyimino group at position 4 and a methanamine substituent at position 3. The (4Z) configuration denotes the cis geometry of the imine double bond (C=N), while the (3S) stereochemistry specifies the chiral center at carbon 3 .
Table 1: Key Structural Descriptors
Conformational Analysis
Density functional theory (DFT) calculations reveal that the pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain between the methoxyimino and methanamine groups . The MSA counterion stabilizes the protonated amine via ionic interactions, as evidenced by its low rotatable bond count (2) .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized through a two-step process:
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Formation of the amine precursor: [(4Z)-4-Methoxyiminopyrrolidin-3-yl]methanamine is prepared via oximation of 4-ketopyrrolidine-3-methanamine using methoxyamine hydrochloride under acidic conditions .
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Salt formation: The amine is protonated with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile), yielding the final product as a crystalline solid .
Reaction Scheme:
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures, followed by lyophilization. Structural confirmation employs:
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IR spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .
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NMR: δ 3.2 ppm (s, 3H, SO₃CH₃), δ 3.8 ppm (s, 3H, OCH₃), and δ 2.9–3.1 ppm (m, pyrrolidine protons) .
Physicochemical Properties
Solubility and Stability
The compound is hygroscopic and highly soluble in water (>500 mg/mL at 25°C) due to its ionic nature. It remains stable under ambient conditions but decomposes above 200°C .
Table 2: Computed Physicochemical Data
Property | Value | Method/Source |
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XLogP3 | -1.2 | PubChem |
Topological Polar Surface | 147 Ų | PubChem |
Refractivity | 67.8 m³·mol⁻¹ | PubChem |
pKa (amine) | 9.1 (predicted) | ACD/Labs |
Spectroscopic Profiles
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UV-Vis: λₘₐₓ = 210 nm (π→π* transition of the imine group) .
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Mass Spectrometry: ESI-MS m/z 143.1 [M⁺-2MSA], consistent with the amine fragment .
Environmental and Industrial Relevance
Atmospheric Chemistry
MSA participates in aerosol formation by stabilizing molecular clusters with sulfuric acid and dimethylamine . While the target compound’s volatility is low, its degradation could release MSA, indirectly influencing cloud nucleation .
Catalytic Applications
MSA’s high acidity (H₀ = −2.0) makes it a candidate for acid-catalyzed reactions, such as esterifications. The amine component may serve as a chiral auxiliary in asymmetric synthesis, though this remains unexplored .
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